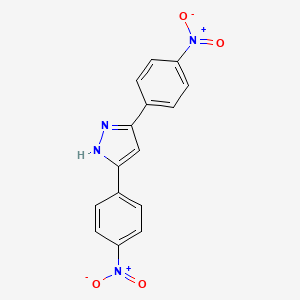

![molecular formula C10H10N4O3S B5551621 1-(3,4-dihydroxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5551621.png)

1-(3,4-dihydroxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related tetrazole derivatives involves multi-step reactions, including the Vilsmeier-Haack reaction and Gewald synthesis technique. These methods are crucial for obtaining novel compounds with potential antimicrobial activities. Notably, the synthesis process involves the formation of Schiff bases, highlighting the compound's intricate synthetic pathway and the importance of selecting appropriate reaction conditions for desired product yield and purity (Kaplancıklı et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of similar compounds, using techniques such as FT-IR, NBO, HOMO-LUMO, and MEP analysis, provides insights into the molecule's geometry, stability, and electronic properties. These analyses reveal the compound's reactive parts and potential for interaction with other molecules, contributing to its chemical behavior and activity (Mary et al., 2015).

Chemical Reactions and Properties

The compound's chemical reactivity is influenced by its functional groups, as seen in the synthesis of novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives. These reactions include addition-cyclization, oxidation, and condensation, demonstrating the compound's versatility in forming various chemical structures with potential biological activities (Liu et al., 2012).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments and its suitability for various applications. X-ray diffraction analysis can provide detailed information on the crystal structure, offering insights into the compound's stability and reactivity (Askerov et al., 2019).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, potential for forming complexes, and electrochemical behavior, are essential for predicting the compound's usefulness in various chemical reactions and potential applications in materials science and catalysis. Studies on similar compounds have shown their ability to form complexes with metals, influencing their optical and electronic properties (Hu et al., 2010).

科学的研究の応用

Anticandidal and Cytotoxicity Research

1-(3,4-dihydroxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone derivatives have been studied for their potential in anticandidal activity and cytotoxicity. A study synthesized various derivatives and evaluated them for their effects against Candida species and cytotoxic effects against NIH/3T3 cells. Some compounds displayed potent anticandidal properties with weak cytotoxicities, indicating their potential for medical applications (Kaplancıklı et al., 2014).

Anticholinesterase Activity

Another area of research involves the investigation of anticholinesterase activities. Tetrazole derivatives, including 1-(3,4-dihydroxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone, were synthesized and evaluated for their ability to inhibit acetylcholinesterase. This research is significant in the context of neurodegenerative diseases like Alzheimer's (Mohsen et al., 2014).

Anticancer Research

Research in the field of cancer therapy has also involved these compounds. Studies have explored the synthesis of derivatives for their potential as anti-breast cancer agents. One study used 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone as a building block for creating novel thiazole derivatives, which showed promising antitumor activities against MCF-7 tumor cells (Mahmoud et al., 2021).

Antimicrobial and Antioxidant Activities

These compounds have also been explored for their antimicrobial and antioxidant properties. A study synthesized novel Schiff bases using related compounds and evaluated them for in vitro antimicrobial activity. Some derivatives exhibited excellent activity against bacteria and fungi (Puthran et al., 2019).

特性

IUPAC Name |

1-(3,4-dihydroxyphenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3S/c1-14-10(11-12-13-14)18-5-9(17)6-2-3-7(15)8(16)4-6/h2-4,15-16H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKSVHZBXBNSJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC(=O)C2=CC(=C(C=C2)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dihydroxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-2-methyl-6-(4-{4-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5551541.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2,2-dimethylpropanamide](/img/structure/B5551544.png)

![(3aR*,6S*)-2-(3-methoxybenzyl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5551564.png)

![2-benzyl-8-[(4-methyl-1-piperazinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5551567.png)

![8-fluoro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5551568.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5551576.png)

![6-(1-azepanyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5551580.png)

![4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-morpholinecarboxamide](/img/structure/B5551615.png)

![6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5551617.png)

![N-(3,4-dimethylphenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5551625.png)

![2-(2-naphthyloxy)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)propanamide](/img/structure/B5551639.png)